Cas no 122647-32-9 (Ibutilide fumarate)

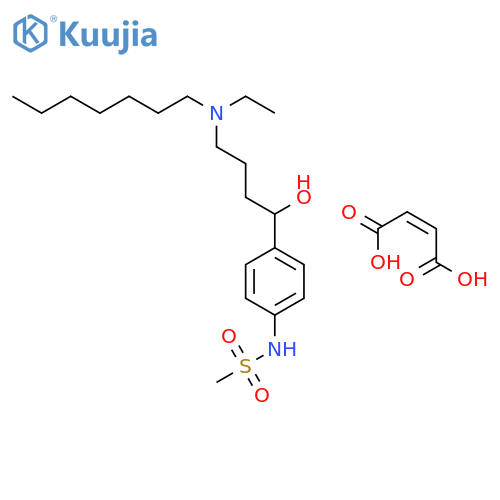

Ibutilide fumarate structure

商品名:Ibutilide fumarate

CAS番号:122647-32-9

MF:C44H76N4O10S2

メガワット:885.225050926209

MDL:MFCD01715410

CID:63617

PubChem ID:253662069

Ibutilide fumarate 化学的及び物理的性質

名前と識別子

-

- Ibutilide fumarate

- Ibutibide Fumarate

- IBUTILIDE FUMRTATE

- N-[4-[4-(ethyl-heptyl-amino)-1-hydroxy-butyl]phenyl]methanesulfonamide fumarate

- Ibutilide hemifumarate salt

- Ibutilide Hemifumarate

- U70226E

- U-70226E

- (±)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]-methanesulfonamide hemifumarate salt

- Corvert

- D00648

- Corvert (tn)

- Ibutilide fumarate (usan)

- Ibutilide fumarate, >=99%

- Ibutilide heMifuMarate salt, 99%

- Ibutilide Fumarate [USAN]

- U 70226E

- (+-)-4'-(4-(Ethylheptylamino)-1-hydroxybutyl)methanesulfonanilide fumarate (2:1) (salt)

- (+-)-4'-(4-(Ethylheptylamino)-1-hydroxybutyl)methanesulfoanilide (E)-2-butenedioate (2:1)

- (+-)-N-(4-(4-(Ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide (E)-butenedioate

- Methanesulfonamide, N-(4-(4-(ethylheptylamino)-1-hy

- Ibutilide fumarate (USP)

- Q27272695

- A11958

- (+/-)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]-methanesulfonamide hemifumarate salt

- bis(N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide) fumarate

- SCHEMBL42073

- Methanesulfonamide, N-[4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl]-, (2E)-2-butenedioate (2:1)

- IBUTILIDE FUMARATE [MI]

- Ibutilide (fumarate)

- s2118

- Ibutilide hemifumarate salt, >=98% (HPLC)

- Bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide),but-2-enedioicacid

- N-(4-(4-(ETHYLHEPTYLAMINO)-1-HYDROXYBUTYL)PHENYL)METHANESULFONAMIDE (E)-2-BUTENEDIOATE (2:1 SALT)

- DTXCID1028578

- 122647-32-9

- IBUTILIDE FUMARATE [USP MONOGRAPH]

- Tox21_113006

- CCG-220685

- Corvert Fumarate

- IBUTILIDE FUMARATE (MART.)

- IBUTILIDE FUMARATE [ORANGE BOOK]

- IBUTILIDE FUMARATE (USP-RS)

- bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide); but-2-enedioic acid

- A804940

- HMS3714I11

- (+/-)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide hemifumarate

- IBUTILIDE FUMARATE (USP MONOGRAPH)

- METHANESULFONAMIDE, N-(4-(4-(ETHYLHEPTYLAMINO)-1-HYDROXYBUTYL)PHENYL)-, (+/-)-, (E)-2-BUTENEDIOATE (2:1) (SALT)

- AKOS015896070

- IBUTILIDE FUMARATE [MART.]

- (E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

- CAS-122647-32-9

- CHEBI:5857

- MFCD01715410

- Z1541759252

- IBUTILIDE FUMARATE [VANDF]

- Ibutilide fumarate, United States Pharmacopeia (USP) Reference Standard, monograph mol wt. 885.23 ([(C20H36N2O3S)2 . C4H4O4])

- 9L5X4M5L6I

- N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide hemifumarate

- CHEMBL2355456

- SW220114-1

- Bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide), but-2-enedioic acid

- UNII-9L5X4M5L6I

- DTXSID8048652

- BCP13494

- HSDB 7926

- AS-15378

- NCGC00181771-01

- 1807940-66-4

- IBUTILIDE FUMARATE [USP-RS]

- IBUTILIDE FUMARATE [WHO-DD]

- Methanesulfonamide, N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)-, (+-)-, (E)-2-butenedioate (2:1) (salt)

- (+/-)-4'-(4-(ETHYLHEPTYLAMINO)-1-HYDROXYBUTYL)METHANESULFONANILIDE FUMARATE (2:1) (SALT)

- (+-)-4'-(4-(Ethylheptylamino)-1-hydroxybutyl)methanesulfonanilide Fumarate(2:1)(salt)

- EN300-122354

- HMS3884N07

-

- MDL: MFCD01715410

- インチ: 1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

- InChIKey: PCIOHQNIRPWFMV-WXXKFALUSA-N

- ほほえんだ: S(C([H])([H])[H])(N([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])(=O)=O.S(C([H])([H])[H])(N([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])(=O)=O.O([H])C(/C(/[H])=C(\[H])/C(=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 884.50000

- どういたいしつりょう: 500.255622

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 14

- 重原子数: 60

- 回転可能化学結合数: 30

- 複雑さ: 561

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 231

じっけんとくせい

- ゆうかいてん: 116-118°C

- ふってん: 522.4°C at 760 mmHg

- フラッシュポイント: 269.7 °C

- ようかいど: H2O: >20mg/mL

- PSA: 230.64000

- LogP: 10.34740

- 最大波長(λmax): 267(EtOH)(lit.)

- マーカー: 4883

Ibutilide fumarate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 22

- RTECS番号:PB0475700

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ibutilide fumarate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15962-10mg |

Ibutilide Fumarate |

122647-32-9 | 98% | 10mg |

¥441.00 | 2023-09-09 | |

| TRC | I155400-10mg |

Ibutilide Fumarate |

122647-32-9 | 10mg |

$ 114.00 | 2023-09-07 | ||

| TRC | I155400-5mg |

Ibutilide Fumarate |

122647-32-9 | 5mg |

$ 63.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0946-100mg |

Ibutilide fumarate |

122647-32-9 | 98.0%(LC&N) | 100mg |

¥1790.0 | 2022-06-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6541-50 mg |

Ibutilide Fumarate |

122647-32-9 | 99.68% | 50mg |

¥1772.00 | 2022-04-26 | |

| Ambeed | A179082-250mg |

N-(4-(4-(Ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide hemifumarate |

122647-32-9 | 98% | 250mg |

$422.0 | 2025-02-22 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56358-25mg |

Ibutilide hemifumarate salt, 99% |

122647-32-9 | 99% | 25mg |

¥3464.00 | 2023-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56358-100mg |

Ibutilide hemifumarate salt, 99% |

122647-32-9 | 99% | 100mg |

¥12500.00 | 2023-03-01 | |

| eNovation Chemicals LLC | Y1002699-1g |

Ibutilide fumarate |

122647-32-9 | 95% | 1g |

$600 | 2024-07-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0946-20MG |

Ibutilide Hemifumarate |

122647-32-9 | >98.0%(HPLC)(N) | 20MG |

¥535.00 | 2022-06-16 |

Ibutilide fumarate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:122647-32-9)Ibutilide fumarate

注文番号:LE770

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Ibutilide fumarate 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

2. Water

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

122647-32-9 (Ibutilide fumarate) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:122647-32-9)Ibutilide fumarate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:122647-32-9)Ibutilide fumarate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):224.0/380.0/651.0